N-Octadecanoyl-ceramide trihexoside
Description
Molecular Architecture and Stereochemical Configuration
This compound exhibits a complex molecular architecture characterized by the union of a sphingosine base and an octadecanoic acid through an amide bond, which renders the ceramide moiety, subsequently linked to a trisaccharide oligosaccharide chain. The complete Chemical Abstracts Service Index Name for this compound is Octadecanamide, N-[(1S,2R,3E)-1-[[(O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-. This nomenclature reveals the precise stereochemical configuration of the molecule, indicating specific spatial arrangements at multiple chiral centers throughout the structure.
The ceramide portion of the molecule consists of a sphingosine backbone bearing the designation (1S,2R,3E), which specifies the absolute configuration at carbon positions 1 and 2, along with the E-configuration of the double bond at position 3. The sphingosine component contains 18 carbon atoms with one double bond, typically represented as d18:1 in sphingolipid nomenclature. The fatty acid component is octadecanoic acid, a saturated 18-carbon chain designated as 18:0, which forms an amide linkage with the amino group at position 2 of the sphingosine base.
The oligosaccharide portion demonstrates a specific sequence of glycosidic linkages that define the trihexoside designation. The carbohydrate chain consists of galactose α-1,4 galactose β-1,4 glucose linked to the primary hydroxyl group of the ceramide molecule. This arrangement creates a linear trisaccharide with two distinct anomeric configurations: the terminal galactose residue exhibits α-linkage, while the internal galactose displays β-linkage to the reducing glucose unit. The glucose moiety maintains β-linkage to the ceramide backbone, establishing the foundation for the entire glycosphingolipid structure.
The Simplified Molecular Input Line Entry System representation provides additional insight into the molecular connectivity: O=C(NC(COC1OC(CO)C(OC2OC(CO)C(OC3OC(CO)C(O)C(O)C3O)C(O)C2O)C(O)C1O)C(O)C=CCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC. This notation explicitly describes the branching patterns, functional group positions, and atomic connectivity throughout the molecule, enabling precise structural identification and computational modeling applications.
Comparative Analysis of Sphingoid Base and Fatty Acid Components
The sphingoid base component of this compound exhibits characteristic structural features that distinguish it within the broader family of glycosphingolipids. The d18:1 sphingosine configuration represents one of the most prevalent sphingoid bases found in mammalian glycosphingolipids, featuring 18 carbon atoms with a single trans double bond located between carbons 4 and 5. This sphingosine variant contains two hydroxyl groups positioned at carbons 1 and 3, along with an amino group at carbon 2, creating multiple sites for hydrogen bonding and molecular interactions.
Comparative analysis reveals that the octadecanoic acid (stearic acid) component provides distinctive characteristics compared to other fatty acid chains commonly found in ceramide trihexosides. The C18:0 fatty acid represents a fully saturated chain, contrasting with variants containing different chain lengths or degrees of unsaturation. Research has documented multiple isoforms and analogs of globotriaosylceramide, classified into five distinct groups based on chemical modifications: saturated fatty acids (Group 1), additional double bonds (Groups 2 and 3), hydroxylated fatty acids (Group 4), and methylated variants (Group 5).
| Fatty Acid Component | Carbon Chain Length | Saturation Status | Functional Group Modifications |
|---|---|---|---|
| Hexadecanoic acid | 16 | Saturated | None |
| Octadecanoic acid | 18 | Saturated | None |
| Tetracosanoic acid | 24 | Saturated | None |
| Hydroxylated variants | Variable | Variable | Hydroxyl addition |
| Unsaturated variants | Variable | Monounsaturated | Additional double bond |
The length and saturation characteristics of the fatty acid chain significantly influence the physical properties and membrane organization of the glycosphingolipid. Longer fatty acid chains, such as the octadecanoic acid found in this compound, contribute to increased hydrophobic interactions and enhanced membrane stability compared to shorter chain variants. The saturated nature of the C18:0 chain promotes ordered packing arrangements within lipid bilayers, affecting the compound's role in membrane microdomain formation and cellular signaling processes.
Structural analysis demonstrates that the combination of d18:1 sphingosine and octadecanoic acid creates a ceramide backbone with optimal biophysical properties for membrane integration. The trans double bond in the sphingosine chain introduces a specific molecular geometry that influences membrane fluidity and phase behavior, while the saturated fatty acid provides structural stability and optimal packing density. These complementary characteristics contribute to the compound's ability to form stable membrane associations and participate in lipid raft formation.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 environments. Complete proton nuclear magnetic resonance spectral assignments have been established for globotriaosylceramide compounds, utilizing two-dimensional scalar-correlated spectroscopy techniques to achieve full spectral assignment. These studies reveal characteristic chemical shifts associated with specific functional groups and stereochemical arrangements throughout the molecule.
Carbon-13 nuclear magnetic resonance spectrometry offers particular value in analyzing this compound due to the high carbon-13 abundance resulting from the large molecular weight and extensive carbon framework. Resonances in the carbon-13 spectrum have been systematically assigned to specific carbon nuclei, with chemical shifts rationalized based on the number of sugar residues, ring structures, intersugar linkage positions, anomeric configurations, and the degree of unsaturation in the ceramide alkyl chains. The spectral analysis reveals distinct chemical environments for carbons within the oligosaccharide portion compared to those in the ceramide backbone.
| Nuclear Magnetic Resonance Parameter | Proton Spectrum | Carbon-13 Spectrum |
|---|---|---|
| Chemical shift range (ppm) | 0.8-5.5 | 10-180 |
| Distinctive signals | Anomeric protons, amide proton | Carbonyl carbon, anomeric carbons |
| Coupling patterns | Scalar coupling | Proton-decoupled |
| Structural information | Stereochemistry, linkages | Functional groups, chain length |
Mass spectrometry analysis employs multiple ionization techniques to characterize this compound, with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry emerging as a particularly effective approach. The compound generates characteristic sodiated molecular ions with mass-to-charge ratios corresponding to the intact molecule plus sodium. The main peak appears at mass-to-charge ratio 1075.7, representing the [M+Na]⁺ ion, which serves as the molecular ion peak for identification and quantification purposes.
Tandem mass spectrometry provides additional structural confirmation through fragmentation analysis, revealing the loss of sugar moieties with characteristic mass decrements of 162 daltons corresponding to hexose units. The fragmentation pattern generates diagnostic ions including the di-dehydrated sphingosine moiety at mass-to-charge ratio 264.2, which serves as a definitive structural marker for globotriaosylceramide compounds. This fragmentation behavior enables unambiguous identification and differentiation from structurally related glycosphingolipids.
Infrared spectroscopy reveals distinct absorption bands characteristic of the functional groups present in this compound. Cryogenic infrared ion spectroscopy studies demonstrate that protonated and sodiated globotriaosylceramide species display unique spectral fingerprints in the 1000-1150 cm⁻¹ region. The spectra exhibit diagnostic absorption bands that differentiate between monosaccharide types and anomeric configurations, with some bands sufficiently unique to enable structural identification through monitoring single specific wavenumbers, such as 1065 cm⁻¹ for α-galactose sphingosine.
The infrared spectral analysis reveals characteristic absorption bands associated with hydroxyl stretching, amide carbonyl stretching, and carbohydrate ring vibrations. The amide region displays specific patterns related to the octadecanamide linkage, while the fingerprint region between 1000-1150 cm⁻¹ provides detailed information about the trisaccharide configuration and linkage patterns. These spectroscopic characteristics enable rapid identification and structural verification of this compound in complex biological matrices and synthetic preparations.
Properties
Molecular Formula |
C54H101NO18 |
|---|---|
Molecular Weight |
1052 |
Appearance |
Unit:500 µgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C18:0-Ceramide trihexoside; N-Octadecanoyl globotriaosylceramide |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
N-Octadecanoyl-ceramide trihexoside is involved in several biological processes, including cell signaling, membrane structure, and the pathophysiology of certain diseases. Its role as a substrate for specific enzymes makes it crucial for understanding lysosomal storage diseases, such as Fabry disease.
Lysosomal Storage Diseases
This compound is particularly relevant in the study of lysosomal storage disorders. Research has shown that the metabolism of ceramide trihexoside can be significantly impaired in patients with Fabry disease. A study investigated the hydrolysis rates of this compound in cultured skin fibroblasts from Fabry patients compared to controls. The findings indicated that:
- Hydrolysis Rate :
- Fabry patients: 2.1%
- Controls: 82.0%
- Carriers: 47.1%
These results highlight the enzyme deficiencies associated with Fabry disease and the potential for using this compound as a biomarker for diagnosis and monitoring treatment efficacy .
Cancer Research
This compound has also been studied for its potential anticancer properties. In vitro studies have demonstrated that glycosphingolipids can influence cancer cell proliferation and apoptosis. For instance:
- Study on Anticancer Activity :
- Objective: To evaluate the cytotoxic effects on various cancer cell lines.
- Findings: The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective dose-dependent inhibition of cell growth.
This suggests its potential utility as a therapeutic agent in cancer treatment .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Acyl Chain Length Variants
The ceramide trihexoside family includes analogs differing in fatty acid chain length, which influence physicochemical properties and biological interactions:
Key Findings :
- Toxin Binding Specificity : Veratoxins from E. coli exhibit higher affinity for C18 CTH compared to shorter-chain analogs (e.g., C16 CTH), emphasizing the role of acyl chain length in receptor-ligand interactions .
- Tissue Distribution: In NOD/SCID/Fabry mice, C18 CTH analogs with saturated chains (C17:0, C18:0) show distinct organ-specific accumulation patterns, likely due to differential enzymatic processing or lipid packing .
Structural Modifications in Saccharide Moieties
GL-5 (Fucα1–3GalNAcβ1–4(Fucα1–3)GlcNAcβ1–4Glcβ1–1Cer)
- Structure : Unlike C18 CTH’s Gal-Gal-Glc trisaccharide, GL-5 features a unique difucosylated core (GlcNAcβ1–4Glc) with terminal fucose residues .
- Function : Implicated in sperm-egg recognition in marine organisms, highlighting how saccharide diversity expands biological roles beyond toxin binding .
Marine Ceramide Trihexoside (Galβ1–6Galβ1–6Glcβ1–1Cer)
Deuterated and Isotope-Labeled Analogs
Deuterated C18 CTH (e.g., N-Octadecanoyl-D3-ceramide trihexoside) is used as an internal standard for precise mass spectrometry quantification :
Functional and Clinical Implications
- Fabry Disease: Accumulation of C18 CTH in tissues correlates with disease severity, whereas shorter-chain analogs (e.g., C17 CTH) are less pathogenic due to faster enzymatic turnover .
- Blood Group Phenotypes: Mutations in CTH metabolism lead to the Pk blood group, with C18 CTH being a key antigenic determinant .
- Therapeutic Targets : Structural analogs with modified acyl chains (e.g., C23 CTH) are explored for modulating membrane dynamics in lipid storage disorders .
Q & A
Basic Question: What are the structural and functional characteristics of N-octadecanoyl-ceramide trihexoside (C18 CTH) relevant to experimental design?
Answer:
C18 CTH is a glycosphingolipid composed of a ceramide backbone (sphingosine + stearic acid [C18:0]) linked to a trihexose moiety (Galα1–4Galβ1–4Glc). Its amphiphilic nature allows integration into lipid bilayers, making it critical for studying membrane dynamics and lipid-protein interactions . For experimental validation, nuclear magnetic resonance (NMR) and tandem mass spectrometry (LC-MS/MS) are standard for structural confirmation. Researchers should prioritize sourcing isoforms with defined acyl chain lengths (e.g., C17 or C23 analogs for comparative studies) to minimize batch variability .
Advanced Question: How can researchers resolve discrepancies in C18 CTH isoform distribution across tissues or disease models?
Answer:
Discrepancies often arise from tissue-specific lipid metabolism or analytical limitations. To address this:
- Use isotope-labeled internal standards (e.g., N-octadecanoyl-D3-CTH) for precise quantification via LC-MS/MS, correcting for matrix effects .
- Compare results across orthogonal methods: thin-layer chromatography (TLC) for purity validation (>98%) and immunohistochemistry for spatial localization in tissues .
- Control for confounding factors like lipid extraction efficiency (Folch method recommended ) and enzymatic degradation during sample preparation .
Basic Question: What methodologies are recommended for isolating and quantifying C18 CTH in biological samples?
Answer:
- Extraction: Use chloroform/methanol (2:1 v/v) with 0.01% butylated hydroxytoluene (BHT) to prevent oxidation . Centrifuge at 12,000×g for 15 min to pellet non-lipid contaminants.
- Quantification: LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to C18 CTH (e.g., m/z 1055 → 264 for the stearoyl fragment) .
- Validation: Spike deuterated analogs (e.g., N-C18:0-D3-CTH) to calculate recovery rates (target >85%) .
Advanced Question: How can fluorescent analogs of C18 CTH be utilized to study lipid trafficking in Fabry disease models?
Answer:
- Probe Design: Substitute the native acyl chain with a fluorescent tag (e.g., NBD at C12:0) while retaining the trihexose headgroup. This preserves recognition by α-galactosidase A, the enzyme deficient in Fabry disease .
- Imaging: Confocal microscopy to track intracellular trafficking in patient-derived fibroblasts. Use lysosomal markers (e.g., LAMP1) to colocalize accumulated C18 CTH .
- Kinetic Assays: Measure fluorescence quenching in liposomes to quantify enzyme activity in response to therapeutic chaperones .
Basic Question: What are the key considerations for selecting C18 CTH analogs in comparative studies?
Answer:
- Chain Length: C17 and C23 analogs (heptadecanoyl/tricosanoyl-CTH) mimic natural acyl chain diversity and help elucidate structure-activity relationships in lipid-protein binding .
- Deuterated Standards: Essential for MS-based absolute quantification. Ensure deuterium is positioned at the acyl chain (e.g., C18:0-D3) to avoid interference with headgroup fragmentation .
- Purity: Verify via TLC (single band) and HPLC (>98% purity) to prevent off-target effects in cell-based assays .
Advanced Question: How can researchers address conflicting data on C18 CTH’s role in cardiovascular complications of Fabry disease?
Answer:
- Model Systems: Use NOD/SCID mice injected with C18 CTH to simulate endothelial dysfunction. Compare plasma levels via LC-MS/MS and correlate with echocardiography data .
- Mechanistic Studies: Knock down globotriaosylceramide synthase (Gb3S) in human cardiomyocytes to isolate C18 CTH’s contribution to hypertrophy .
- Meta-Analysis: Aggregate clinical datasets with standardized endpoints (e.g., left ventricular mass index) to resolve population-specific variability .
Basic Question: What quality control steps are critical for synthesizing or procuring C18 CTH?
Answer:
- Sourcing: Prefer vendors providing certificates of analysis (CoA) with MS/MS and NMR validation. Avoid suppliers lacking isotopic purity data for deuterated analogs .
- Storage: Lyophilize and store at −20°C under argon to prevent oxidation. Reconstitute in DMSO/chloroform-methanol (2:1) for cell studies .
- Stability Testing: Monitor degradation via TLC every 6 months; discard if additional bands appear .
Advanced Question: What strategies optimize C18 CTH detection in low-abundance biological fluids (e.g., urine or CSF)?
Answer:
- Preconcentration: Solid-phase extraction (SPE) using C18 cartridges. Elute with methanol/acetone (1:1) to recover >90% of C18 CTH .
- Sensitivity Enhancement: Employ nano-LC-MS/MS with ion mobility separation to resolve isobaric interferences (e.g., C18 vs. C17 isoforms) .
- Normalization: Reference to creatinine (urine) or albumin (CSF) to account for sample dilution .
Basic Question: How should researchers design controls for C18 CTH-related enzyme inhibition assays?
Answer:
- Positive Controls: Use recombinant α-galactosidase A with known activity (e.g., 10 nmol/hr/mg protein).
- Negative Controls: Include C18 CTH analogs lacking the terminal galactose (e.g., lactosylceramide) to confirm substrate specificity .
- Inhibitor Validation: Test with 1-deoxygalactonojirimycin (DGJ) to block enzyme activity and establish baseline signal .
Advanced Question: What computational tools integrate C18 CTH data into systems biology models of sphingolipid metabolism?
Answer:
- Pathway Mapping: Use KEGG or WikiPathways to model C18 CTH flux through the glycosphingolipid biosynthesis pathway.
- Kinetic Modeling: Fit LC-MS/MS time-course data to ordinary differential equations (ODEs) using tools like COPASI. Parameters include enzyme Vmax/Km and lipid turnover rates .
- Network Analysis: Apply weighted gene co-expression networks (WGCNA) to link C18 CTH levels with transcriptomic data in Fabry disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
